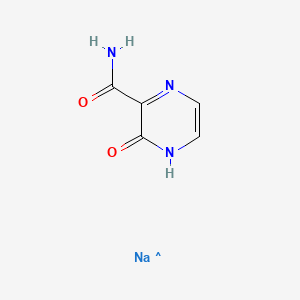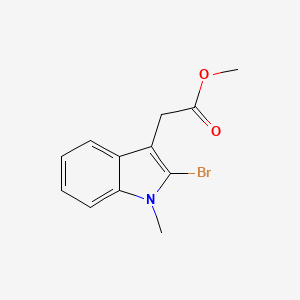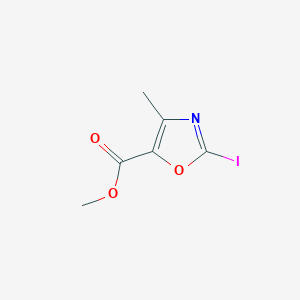
Methyl 2-iodo-4-methyloxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-iodo-4-methyloxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of an iodine atom at the second position, a methyl group at the fourth position, and a carboxylate ester group at the fifth position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-iodo-4-methyloxazole-5-carboxylate typically involves the iodination of a precursor oxazole compound. One common method is the reaction of 4-methyloxazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the carboxylate ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted oxazoles with various functional groups.
- Oxidized derivatives with different oxidation states.
- Reduced alcohol derivatives .
Scientific Research Applications
Methyl 2-iodo-4-methyloxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biochemistry: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 2-iodo-4-methyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Methyl 2-bromo-4-methyloxazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-methyloxazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-iodo-4-methyloxazole-5-carboxylate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H6INO3 |
|---|---|
Molecular Weight |
267.02 g/mol |
IUPAC Name |
methyl 2-iodo-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H6INO3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3 |
InChI Key |
DQWNNHXUEGERQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



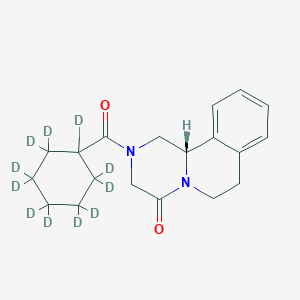
![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)
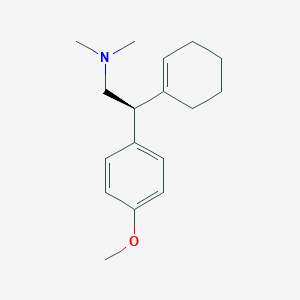


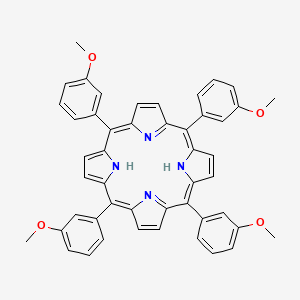


![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)

